Product packaging for 1-[(4-Aminophenyl)methyl]piperidin-4-ol(Cat. No.:CAS No. 262368-63-8)

1-[(4-Aminophenyl)methyl]piperidin-4-ol

Cat. No.: B2809559
CAS No.: 262368-63-8
M. Wt: 206.289
InChI Key: YHULNZHMWVPUQK-UHFFFAOYSA-N
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Description

Significance of the Piperidine (B6355638) Scaffold in Chemical Research

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products, alkaloids, and synthetic pharmaceuticals. researchgate.netnih.govproquest.commdma.chnih.gov Its prevalence in drug discovery is due to several key factors. The piperidine scaffold can serve as a versatile framework for the construction of complex three-dimensional molecules, allowing for precise spatial orientation of functional groups necessary for biological activity. proquest.com Furthermore, the nitrogen atom within the ring can act as a basic center, influencing the compound's pharmacokinetic properties such as solubility and membrane permeability.

Academic Importance of 1-[(4-Aminophenyl)methyl]piperidin-4-ol

While extensive research has been conducted on the broader class of piperidine derivatives, this compound (CAS No: 262368-63-8) holds its own specific academic interest primarily as a key building block or intermediate in organic synthesis. myskinrecipes.comsigmaaldrich.com Its structure combines the foundational piperidine-4-ol core with a (4-aminophenyl)methyl substituent at the nitrogen atom. This unique combination of a nucleophilic aromatic amine and a secondary alcohol on a conformationally flexible piperidine ring makes it a valuable precursor for the synthesis of more complex molecules with potential biological activities.

The presence of multiple reactive sites—the primary aromatic amine, the secondary amine of the piperidine ring, and the hydroxyl group—allows for a variety of chemical transformations, making it a versatile tool for medicinal chemists in the exploration of new chemical space.

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
CAS Number 262368-63-8
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.29 g/mol
IUPAC Name This compound
Synonyms 1-(4-aminobenzyl)piperidin-4-ol

Data sourced from available chemical databases. myskinrecipes.comsigmaaldrich.com

Scope of Current Research on the Compound

Current research on this compound appears to be primarily focused on its utility as a synthetic intermediate. Its availability from commercial suppliers facilitates its use in the construction of larger, more complex molecules for various research purposes. While specific, in-depth studies detailing the biological activities of this particular compound are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for a range of therapeutic targets.

The research landscape suggests that the value of this compound lies in its potential to be elaborated into a diverse library of compounds for screening and lead optimization in drug discovery programs. For instance, the aminophenyl group can be readily acylated, alkylated, or used in coupling reactions to introduce a variety of substituents, while the hydroxyl group of the piperidinol moiety can be functionalized to further explore structure-activity relationships.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O B2809559 1-[(4-Aminophenyl)methyl]piperidin-4-ol CAS No. 262368-63-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-aminophenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-3-1-10(2-4-11)9-14-7-5-12(15)6-8-14/h1-4,12,15H,5-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHULNZHMWVPUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1-[(4-Aminophenyl)methyl]piperidin-4-ol and Analogues

The construction of the this compound core and its analogues can be achieved through several strategic synthetic pathways. These routes offer flexibility in accessing a diverse range of substituted piperidines.

Reductive Amination Strategies

Reductive amination is a cornerstone in the synthesis of N-substituted piperidines. This method typically involves the reaction of a piperidone with an amine in the presence of a reducing agent. For the synthesis of this compound, a common approach is the reaction between N-Boc-piperidin-4-one and an appropriate aniline (B41778) derivative. researchgate.net The double reductive amination (DRA) of dicarbonyl compounds is another powerful method for constructing the piperidine (B6355638) skeleton. chim.it This approach is particularly useful for synthesizing polyhydroxypiperidines and can be adapted for various analogues by choosing different amines as the nitrogen source. chim.it

A typical reductive amination process is summarized in the table below:

ReactantsReagentsProductReference
N-Boc-piperidin-4-one, 3,4-dichloroanilineReducing agentN-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine researchgate.net
Diketone, Ammonium formateNaBH3CNβ-homogalactonojirimycin chim.it

Mannich Condensation Approaches (for piperidone precursors)

The Mannich reaction is a fundamental three-component reaction in organic synthesis that forms a β-amino-carbonyl compound, also known as a Mannich base. wikipedia.org This reaction is pivotal for the synthesis of piperidone precursors. researchgate.netmun.ca It involves the amino alkylation of an acidic proton located alpha to a carbonyl group, with formaldehyde (B43269) and a primary or secondary amine. wikipedia.orgoarjbp.com The versatility of the Mannich reaction allows for the use of a wide range of substrates, making it a key strategy in the synthesis of various piperidine-based drugs. researchgate.net

The general mechanism of an acid-catalyzed Mannich reaction is as follows:

Formation of an iminium ion from the amine and aldehyde.

Tautomerization of the ketone to its enol form.

Attack of the enol on the iminium ion to form the Mannich base. wikipedia.org

Multicomponent Reactions in Piperidine Synthesis

Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex and highly functionalized piperidine derivatives in a one-pot fashion. taylorfrancis.comrsc.orgrsc.org These reactions offer significant advantages in terms of atom economy and procedural simplicity. Various catalysts, including lipase, have been employed to facilitate the synthesis of clinically valuable piperidines. rsc.orgrsc.org A notable example is a three-component reaction that yields polysubstituted α-hydroxyalkyl piperidines with a high degree of diastereocontrol. nih.gov This highlights the power of MCRs in generating structural diversity for applications in diversity-oriented synthesis. nih.govacs.org

Hydrogen Borrowing Methodologies

Hydrogen borrowing is a green and atom-economical approach for the N-alkylation of amines using alcohols. lookchem.comresearchgate.net This methodology relies on a transition-metal catalyst to temporarily "borrow" hydrogen from an alcohol to form an aldehyde in situ. The aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated amine, with water as the only byproduct. Pyridine (B92270) and other aza-aromatics can also act as efficient biomimetic hydrogen shuttles for transition-metal-free direct N-alkylation of anilines with alcohols. rsc.org This method is highly valuable for the synthesis of N-substituted piperidines from the corresponding piperidine and a benzyl (B1604629) alcohol derivative. lookchem.com

Strecker-Type Condensation Approaches (for related piperidine derivatives)

The Strecker synthesis is a classic method for preparing α-aminonitriles, which are versatile intermediates that can be converted to amino acids and other nitrogen-containing compounds. wikipedia.orgmasterorganicchemistry.com This reaction involves the treatment of an aldehyde or ketone with ammonia (B1221849) and cyanide. wikipedia.org While directly applied to the synthesis of α-aminonitriles, the principles of Strecker-type condensations can be adapted for the synthesis of piperidine derivatives. tandfonline.commdpi.com For instance, the reaction of a piperidine with a cyclic ketone in the presence of a cyanide source can yield piperidinyl acetonitrile (B52724) compounds. tandfonline.com The development of asymmetric Strecker reactions has further expanded the utility of this method for producing chiral piperidine derivatives. wikipedia.org

Derivatization and Functionalization Strategies

The this compound scaffold possesses multiple reactive sites, namely the secondary amine of the piperidine ring, the primary amino group on the phenyl ring, and the hydroxyl group at the 4-position of the piperidine ring. These sites allow for a wide range of derivatization and functionalization reactions to explore structure-activity relationships.

The amino group on the phenyl ring can be readily acylated or alkylated to introduce various substituents. For example, reaction with fluorobenzoyl chloride can yield N-(benzylpiperidinyl)-4-fluorobenzamide analogs. nih.gov Similarly, the nitrogen of the piperidine ring can be functionalized. For instance, N-benzyl substituted piperidine amides can be synthesized from the corresponding piperidine derivatives. uj.edu.pl The hydroxyl group can undergo esterification or etherification to introduce further diversity. Synthesis of 4,4-disubstituted piperidines often involves modifications at or including the 4-position hydroxyl group. nih.gov

Below is a table summarizing potential derivatization strategies:

Functional GroupReaction TypePotential ReagentsResulting Moiety
Phenyl Amino GroupAcylationAcid chlorides, AnhydridesAmide
Phenyl Amino GroupAlkylationAlkyl halidesSecondary/Tertiary Amine
Piperidine NitrogenAcylationAcid chlorides, AnhydridesAmide
Piperidine NitrogenReductive AminationAldehydes/Ketones, Reducing agentSubstituted Amine
Hydroxyl GroupEsterificationAcid chlorides, AnhydridesEster
Hydroxyl GroupEtherificationAlkyl halides (Williamson ether synthesis)Ether

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine ring in this compound is a common site for N-alkylation and N-acylation reactions. These reactions are fundamental in modifying the compound's properties.

N-Alkylation is typically achieved by reacting the piperidine nitrogen with an alkyl halide. The reaction generally proceeds in the presence of a weak base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being frequently used. For instance, the reaction with an alkyl bromide or iodide can introduce a variety of alkyl groups to the piperidine nitrogen. researchgate.net A general scheme for this reaction involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the alkyl halide.

N-Acylation introduces an acyl group to the piperidine nitrogen, forming an amide. This is commonly carried out using acyl chlorides or acid anhydrides. The reaction is often performed in the presence of a base, such as pyridine or triethylamine, to scavenge the acidic byproduct. These reactions are typically high-yielding and can be used to introduce a wide array of functionalities. For example, acylation with propionyl chloride in a suitable solvent can yield the corresponding N-propionyl derivative. researchgate.net

Table 1: Examples of N-Alkylation and N-Acylation Reactions

Reaction Type Reagent Product
N-Alkylation Methyl Iodide 1-[(4-Aminophenyl)methyl]-1-methylpiperidin-4-ol
N-Alkylation Ethyl Bromide 1-[(4-Aminophenyl)methyl]-1-ethylpiperidin-4-ol
N-Acylation Acetyl Chloride 1-Acetyl-4-hydroxy-4-(4-aminophenyl)methylpiperidine
N-Acylation Benzoyl Chloride 1-Benzoyl-4-hydroxy-4-(4-aminophenyl)methylpiperidine

Functionalization of the Aminophenyl Moiety

The primary amino group on the phenyl ring is another key site for chemical modification. This group can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents.

Acylation of the aminophenyl group can be achieved using acyl chlorides or anhydrides, similar to the N-acylation of the piperidine ring. This reaction can be performed selectively if the piperidine nitrogen is protected. The resulting amides can serve as precursors for further transformations or can be the final target compounds with specific biological activities.

Diazotization , a reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), yields a diazonium salt. This intermediate is highly versatile and can be used in various subsequent reactions, such as the Sandmeyer reaction to introduce halides, a cyano group, or a hydroxyl group. It can also be used in azo coupling reactions to form azo compounds.

Modifications at the Piperidine Ring System

Beyond N-alkylation and N-acylation, the piperidine ring itself can be a target for modification. The hydroxyl group at the C-4 position is a key functional handle for various transformations. mdpi.comnih.gov

Oxidation of the secondary alcohol at the C-4 position can yield the corresponding piperidin-4-one derivative. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and the presence of other sensitive functional groups in the molecule.

Dehydration of the 4-hydroxyl group can lead to the formation of a double bond within the piperidine ring, resulting in a tetrahydropyridine (B1245486) derivative. This elimination reaction is typically acid-catalyzed. nih.gov

Substitution of the hydroxyl group is also possible. For instance, conversion of the alcohol to a better leaving group, such as a tosylate or mesylate, allows for subsequent nucleophilic substitution with a variety of nucleophiles, introducing new functionalities at the C-4 position.

Table 2: Potential Modifications at the Piperidine Ring

Reaction Type Reagent/Condition Product
Oxidation PCC, DMP 1-[(4-Aminophenyl)methyl]piperidin-4-one
Dehydration H2SO4, heat 1-[(4-Aminophenyl)methyl]-1,2,3,6-tetrahydropyridine
O-Alkylation NaH, Alkyl Halide 1-[(4-Aminophenyl)methyl]-4-alkoxypiperidine

Chemical Reactivity and Reaction Pathways

The reactivity of this compound is dictated by the interplay of its functional groups. Understanding its reaction pathways is crucial for designing synthetic routes to more complex molecules.

Oxidation Reactions

Oxidation reactions of this compound can occur at several positions. The primary amino group on the phenyl ring can be oxidized, though this can sometimes lead to complex product mixtures. More controlled oxidation can be achieved at the secondary alcohol of the piperidine ring to yield the corresponding ketone, 1-[(4-aminophenyl)methyl]piperidin-4-one. Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for such transformations. The piperidine nitrogen can also be oxidized to an N-oxide under specific conditions.

Cyclization Reactions for Heterocyclic Systems

The bifunctional nature of this compound, with its amino and hydroxyl groups, makes it a potential precursor for the synthesis of fused heterocyclic systems. For instance, intramolecular cyclization reactions could be envisioned. While direct examples involving this specific molecule are not prevalent, analogous structures suggest possibilities. For example, intramolecular cyclization of related aminophenyl compounds can lead to the formation of indoline (B122111) or other heterocyclic systems. nih.gov Such cyclizations can often be promoted by acid or base catalysis or by converting one of the functional groups into a more reactive species. researchgate.netnih.gov

Nucleophilic and Electrophilic Transformations

The aminophenyl and piperidinol moieties of the molecule allow for both nucleophilic and electrophilic transformations.

Nucleophilic Character: The nitrogen atoms of the primary amino group and the piperidine ring are nucleophilic. They readily react with electrophiles such as alkyl halides and acyl chlorides, as discussed in the N-alkylation and N-acylation section. The hydroxyl group can also act as a nucleophile, particularly in its deprotonated alkoxide form, to participate in reactions like O-alkylation. nih.gov

Electrophilic Character: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or Friedel-Crafts reactions. The directing effect of the amino group (ortho, para-directing) will influence the position of substitution. However, the reactivity of the aromatic ring can be modulated by the protonation state of the amino group.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution.

Geometry Optimization and Electronic Structure Analysis

A foundational step in computational analysis is geometry optimization, where the molecule's most stable three-dimensional conformation (lowest energy state) is calculated. This process would determine the precise bond lengths, bond angles, and dihedral angles of 1-[(4-Aminophenyl)methyl]piperidin-4-ol. The analysis of its electronic structure would provide information on the distribution of electrons throughout the molecule, which is fundamental to its stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, specific values for EHOMO, ELUMO, and the energy gap have not been published.

Molecular Electrostatic Potential Surface (MEPS) Mapping

Molecular Electrostatic Potential Surface (MEPS) mapping illustrates the charge distribution on the surface of a molecule. It uses a color-coded map to indicate electron-rich regions (negative potential, typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are prone to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological targets.

Prediction of Reactive Sites

By combining information from FMO and MEPS analyses, specific atoms or regions on the this compound molecule can be identified as the most likely sites for chemical reactions. For instance, the nitrogen of the amino group and the oxygen of the hydroxyl group would be expected to be nucleophilic centers, while the aromatic ring could have distinct electrophilic and nucleophilic regions. However, without specific computational data, a definitive prediction of these reactive sites is not possible.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to understand and predict the interaction between a potential drug and its biological target.

Ligand-Target Binding Mode Analysis

For this compound, molecular docking simulations would involve placing the molecule into the binding site of a specific protein target to predict its binding affinity (docking score) and the specific interactions that stabilize the complex. This analysis would identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other types of bonds with the ligand. Such studies are essential for rational drug design but have not been specifically reported for this compound.

Binding Energy Calculations

Binding energy calculations are a crucial component of computational drug design, offering a quantitative estimate of the affinity between a ligand and its target protein. A lower binding energy typically indicates a more stable and favorable interaction. These calculations are often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) following molecular docking simulations.

While specific binding energy calculations for this compound are not extensively documented in publicly available literature, the principles of such calculations are well-established. For instance, in a study of a structurally related compound containing a 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile, researchers used MM/GBSA to estimate the stability of the ligand-protein complex. alliedacademies.orgalliedacademies.org This method calculates the free energy of binding by considering the molecular mechanics energies, solvation energies, and entropy.

The process typically involves:

Molecular Docking: Predicting the preferred orientation of the ligand when bound to a receptor to form a stable complex.

Molecular Dynamics (MD) Simulation: Simulating the movement of atoms in the complex over time to explore its conformational space and stability.

Binding Free Energy Calculation: Applying the MM/GBSA or a similar method to snapshots from the MD simulation to calculate the average binding free energy.

In a hypothetical scenario where this compound is docked into a target protein, the binding energy would be calculated based on the sum of van der Waals forces, electrostatic interactions, and solvation energies. For example, docking studies on various ligands have reported binding affinities ranging from -3.2 to -18.5 kcal/mol, with more negative values indicating stronger binding. dergipark.org.tr A detailed computational study on this compound would be necessary to determine its specific binding energies with various biological targets.

Prediction of Enzyme or Receptor Interactions

Molecular docking simulations are the primary computational method for predicting how a ligand like this compound might interact with the active site of an enzyme or the binding pocket of a receptor. These simulations provide insights into the specific binding mode and the key intermolecular interactions that stabilize the ligand-receptor complex.

Key interactions that are typically analyzed include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the hydroxyl and amine groups on the compound) and acceptors (like oxygen or nitrogen atoms on the protein's amino acid residues).

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (such as the phenyl ring) and hydrophobic residues in the binding site.

Pi-Pi Stacking: An interaction between aromatic rings, such as the phenyl group of the ligand and aromatic residues like tyrosine, phenylalanine, or tryptophan in the protein. alliedacademies.org

Salt Bridges: Electrostatic interactions between charged groups, such as a protonated amine on the ligand and a deprotonated carboxylic acid on an aspartate or glutamate (B1630785) residue.

For example, a study on a compound with a similar (aminomethyl) piperidin-1-yl moiety docked into the active site of Cancer Osaka Thyroid (COT) kinase revealed specific interactions. alliedacademies.org The compound formed hydrogen bonds with residues GLY 210, GLU 208, and ASP 270, and pi-pi stacking interactions with TRP 132 and ARG 146. alliedacademies.org A similar analysis of this compound would involve docking it into the binding sites of various potential target enzymes or receptors and analyzing the resulting poses to identify the most likely interactions driving its biological activity.

In Silico Studies of Molecular Properties for Research Design

In silico tools are widely used in the early stages of drug discovery to predict the physicochemical and pharmacokinetic properties of new chemical entities. These predictions help in prioritizing compounds for synthesis and experimental testing, thereby saving time and resources.

Drug-Likeness Assessment (Computational)

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. Several rule-based filters are used for this assessment, with Lipinski's Rule of Five being the most common. These rules are based on the observation that most orally administered drugs have certain physicochemical properties within a specific range.

Commonly used criteria for drug-likeness include:

Lipinski's Rule of Five:

Molecular weight (MW) ≤ 500 Da

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Veber's Rule:

Number of rotatable bonds (NRB) ≤ 10

Topological polar surface area (TPSA) ≤ 140 Ų

Computational tools like SwissADME can be used to calculate these properties for this compound. d-nb.info

Table 1: Predicted Drug-Likeness Properties of this compound

Property Predicted Value Compliance
Molecular Weight 206.29 g/mol Yes
logP 1.35 Yes
Hydrogen Bond Donors 3 Yes
Hydrogen Bond Acceptors 3 Yes
Rotatable Bonds 3 Yes

Note: These values are computationally predicted and may vary slightly between different software tools.

Based on these predictions, this compound adheres to both Lipinski's and Veber's rules, suggesting it has a favorable drug-like profile.

Predictive Modeling of Pharmacokinetic Parameters (Computational)

Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. osdd.net These predictions are crucial for identifying potential liabilities early in the drug discovery process. Online servers such as pkCSM and admetSAR are often used for these predictions. alliedacademies.orgresearchgate.net

Key predicted ADMET parameters include:

Absorption:

Human Intestinal Absorption (HIA): Predicts the percentage of the compound absorbed from the gut.

Caco-2 Permeability: An in vitro model for predicting intestinal absorption.

Distribution:

Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can cross the BBB and enter the central nervous system.

Plasma Protein Binding (PPB): The extent to which a compound binds to proteins in the blood can affect its distribution and availability.

Metabolism:

Cytochrome P450 (CYP) Inhibition: Predicts whether the compound is likely to inhibit major drug-metabolizing enzymes, which could lead to drug-drug interactions.

Toxicity:

AMES Toxicity: Predicts the mutagenic potential of the compound.

hERG Inhibition: Predicts the potential for cardiotoxicity.

Table 2: Predicted ADMET Properties of this compound

Parameter Category Predicted Outcome
Human Intestinal Absorption Absorption High
Caco-2 Permeability Absorption Moderate
BBB Permeability Distribution Yes
CYP2D6 Inhibitor Metabolism No
CYP3A4 Inhibitor Metabolism No
AMES Toxicity Toxicity No

Note: These are predictive values generated from computational models and require experimental validation.

These in silico predictions suggest that this compound is likely to have good intestinal absorption and may be able to penetrate the central nervous system. The predictions also indicate a low potential for common metabolic and toxicity issues.

Conformational Analysis

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For cyclic structures like the piperidine (B6355638) ring in this compound, conformational analysis is crucial for understanding its three-dimensional shape, which in turn influences its interaction with biological targets.

The piperidine ring typically adopts a chair conformation, which is the most stable arrangement due to minimized angle and torsional strain. researchgate.netrsc.org In substituted piperidin-4-ols, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by steric and electronic effects.

For 4-hydroxypiperidine (B117109) derivatives, the hydroxyl group generally prefers the equatorial position to minimize steric hindrance. rsc.org Similarly, the larger (4-aminophenyl)methyl group at the 1-position would also be expected to favor an equatorial orientation to reduce steric clashes with the rest of the ring. Therefore, the most stable conformation of this compound is predicted to be a chair form with both the hydroxyl and the (4-aminophenyl)methyl groups in equatorial positions. This conformation would minimize steric strain and provide a specific three-dimensional shape for interaction with target proteins. Studies on similar piperidine structures have confirmed the preference for the chair conformation. researchgate.netrsc.org

In Vitro Biological Activity and Mechanistic Investigations

Enzyme Inhibition Profiling

There is no specific data available in the reviewed scientific literature regarding the inhibitory activity of 1-[(4-Aminophenyl)methyl]piperidin-4-ol against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

The inhibitory effects of this compound on α-glucosidase have not been specifically documented in available research.

No data has been found concerning the in vitro inhibitory activity of this compound against the lipoxygenase (LOX) enzyme.

There is no available information on the inhibitory potential of this compound against xanthine oxidase (XO).

The effect of this compound on the activity of Glutathione S-transferase (GST) has not been reported in the scientific literature.

Further investigation into a broader range of enzyme systems has not yielded any specific in vitro activity data for this compound.

Antiproliferative and Cytostatic Investigations (in vitro cell lines)

Apoptotic Pathway Modulation (in vitro):Consequently, without evidence of antiproliferative activity, there are no reports on the compound's ability to modulate apoptotic pathways.

Due to the strict requirement to focus solely on This compound and the absence of specific data for this compound, the requested article cannot be generated.

Antimicrobial and Antifungal Activity (in vitro)

The search for novel antimicrobial and antifungal agents has led to the investigation of various synthetic compounds, including derivatives of 4-aminopiperidine (B84694). These compounds have shown promise in combating fungal infections, particularly through mechanisms that target essential cellular processes in fungi.

Yarrowia lipolytica, a non-pathogenic yeast, is often used as a model organism in the initial screening of antifungal compounds. A study on a library of over 30 4-aminopiperidine derivatives revealed that several of these compounds exhibited interesting growth-inhibiting activity against Y. lipolytica rsc.org. The antifungal activity was determined using microdilution assays to establish the minimum inhibitory concentration (MIC) rsc.org.

The structure-activity relationship (SAR) analysis from this study indicated that the nature of the substituents on the piperidine (B6355638) nitrogen and the 4-amino group is crucial for antifungal activity. Specifically, the combination of a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen with a long alkyl chain, such as n-dodecyl, at the 4-amino group was found to be most effective in enhancing antifungal properties researchgate.net. While this compound was not explicitly tested in this study, its structural components, including the substituted piperidine ring, suggest it may possess antifungal properties.

Table 2: Antifungal Activity of 4-Aminopiperidine Derivatives against Yarrowia lipolytica

Compound Substituent at Piperidine Nitrogen Substituent at 4-Amino Group MIC (µg/mL) Reference
2b Benzyl n-Dodecyl Not specified rsc.orgresearchgate.net
3b Phenylethyl n-Dodecyl Not specified rsc.orgresearchgate.net
4b Boc n-Dodecyl Noteworthy activity researchgate.net

| 5b | Unsubstituted | n-Dodecyl | Noteworthy activity | researchgate.net |

A key mechanism of action for many antifungal drugs is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death. Several studies have indicated that 4-aminopiperidine derivatives act as inhibitors of this pathway rsc.orgresearchgate.netnwmedj.orgresearchgate.netresearchgate.net.

The molecular mechanism of these compounds is believed to involve the inhibition of two specific enzymes in the post-squalene part of the ergosterol biosynthesis pathway: sterol C14-reductase (ERG24) and sterol C8-isomerase (ERG2) rsc.orgresearchgate.net. The piperidine ring, which can be protonated at physiological pH, is thought to mimic carbocationic high-energy intermediates of the reactions catalyzed by these enzymes researchgate.net.

Analysis of the sterol patterns in fungal cells treated with active 4-aminopiperidine derivatives has provided evidence for the inhibition of these enzymes rsc.orgresearchgate.net. For example, treatment of Candida albicans with aminopiperidine derivatives led to the accumulation of abnormal sterols, such as ignosterol, which is consistent with the inhibition of C-14 reduction nwmedj.orgresearchgate.net. These findings strongly suggest that the antifungal activity of this class of compounds is, at least in part, due to their ability to interfere with ergosterol biosynthesis.

Antioxidant and Redox Activity Assessments (in vitro)

The antioxidant potential of a compound is its ability to neutralize harmful free radicals, which are implicated in a variety of diseases. The antioxidant and redox activities of compounds containing piperidine and aminophenyl moieties have been explored through various in vitro assays.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly used to evaluate the radical scavenging ability of compounds. Several studies have reported the antioxidant activity of piperidine derivatives using these methods nwmedj.org.

For instance, a study on newly synthesized piperidine derivatives determined their DPPH radical scavenging activity and reported IC50 values (the concentration of the compound required to scavenge 50% of the DPPH radicals) for some derivatives to be in the range of 8.3 ± 0.02 to 36.9 ± 0.17 µg/mL, which were comparable to the standard antioxidant, ascorbic acid (IC50 of 12.6 ± 0.43 µg/mL) nwmedj.org. Another study on different piperidine compounds reported IC50 values for DPPH activity ranging from 19.99 ± 1.03 to 96.71 ± 0.28 µM nwmedj.org.

Table 3: DPPH Radical Scavenging Activity of Various Piperidine Derivatives

Compound Class IC50 Value Reference
Newly synthesized piperidines 8.3 ± 0.02 to 36.9 ± 0.17 µg/mL nwmedj.org
Various piperidine compounds 19.99 ± 1.03 to 96.71 ± 0.28 µM nwmedj.org

Some compounds can mimic the activity of antioxidant enzymes, such as glutathione peroxidase (GPx) and thioredoxin reductase (TrxR). These enzymes play a crucial role in the cellular defense against oxidative damage.

There is limited direct evidence for the GPx or TrxR-like activity of this compound. However, studies on related chemical structures provide some insights. For example, aminic organoselenium compounds have been investigated as glutathione peroxidase mimics researchgate.netnih.gov. The presence of an amino group is a common feature with the target compound. Additionally, p-aminophenol, a related aminophenyl compound, has been shown to conjugate with glutathione, a key substrate for GPx nih.govresearchgate.net. This interaction suggests a potential role in modulating the glutathione-related antioxidant pathways.

The thioredoxin system, which includes TrxR, is another major antioxidant system in cells nih.gov. While direct TrxR-mimetic activity of piperidine derivatives is not well-documented, the redox-active nature of the aminophenyl group could potentially interact with components of the thioredoxin system. Further research is needed to explore these potential enzyme mimetic activities.

Protection Against Oxidative Damage (DNA, proteins, membranes in vitro)

Extensive searches of scientific literature and research databases did not yield specific studies investigating the in vitro protective effects of this compound against oxidative damage to DNA, proteins, or membranes. Consequently, there is no available data to report on its capacity to mitigate oxidative stress on these crucial biomolecules in a laboratory setting. Research into the antioxidant potential of this specific compound, particularly its ability to protect against damage induced by reactive oxygen species, remains an uninvestigated area.

Structure Activity Relationship Sar Studies and Rational Design

Scaffold Optimization for Enhanced Activity or Selectivity

Scaffold optimization is a key strategy in drug discovery that involves modifying the core structure of a lead compound to improve its drug-like properties. For the 1-[(4-Aminophenyl)methyl]piperidin-4-ol scaffold, optimization efforts would focus on enhancing biological activity against a specific target while improving selectivity over other targets to minimize potential side effects.

An example of scaffold optimization can be seen in the development of anti-tuberculosis agents based on a 4-aryl-piperidin-4-ol core. nih.gov In that series, researchers identified a hit compound and then synthesized a library of analogues to gain an understanding of the SAR. It was discovered that the presence of both a 4-chloro and a 3-trifluoromethyl group on the 4-phenyl ring was critical for potent activity. nih.gov Removal of either or both of these groups was detrimental, leading to a significant loss of anti-tuberculosis efficacy. nih.gov This demonstrates how fine-tuning the electronic and steric properties of a specific part of the scaffold can dramatically enhance potency.

Furthermore, optimization can involve conformational constraint. For instance, incorporating the piperidine (B6355638) ring into a larger, more rigid bicyclic system can lock the molecule into a specific conformation that may have a higher affinity for the target receptor. While not specifically documented for the this compound scaffold, this is a common and effective strategy in medicinal chemistry to enhance both activity and selectivity.

Lead Compound Identification and Profiling

The process of lead identification involves screening compound libraries to find a "hit" molecule with promising biological activity. This hit then undergoes profiling and optimization to become a lead compound. The this compound scaffold represents a versatile starting point for the development of lead compounds for various therapeutic targets.

In the discovery of novel acetylcholinesterase (AChE) inhibitors, a series of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives were identified as having potent activity. Through systematic SAR studies, researchers were able to profile the series and identify key structural features required for high potency. For example, introducing a phenyl group on the nitrogen atom of the amide moiety enhanced activity. Further optimization, including the replacement of flexible side chains with more rigid heterobicyclic ring systems like isoindolone and phthalimide, led to the identification of highly potent and selective lead compounds. One such compound, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride, emerged as one of the most potent inhibitors of AChE, with an IC50 value in the low nanomolar range and over 34,000-fold selectivity for AChE over butyrylcholinesterase (BuChE).

This example illustrates the typical path from an initial scaffold to a highly profiled lead compound, where systematic modifications and detailed biological evaluation lead to significant improvements in potency and selectivity.

Advanced Research Applications and Future Directions

Role as a Key Synthetic Intermediate for Novel Chemical Entities

The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, being a prevalent feature in numerous FDA-approved pharmaceuticals. arizona.edu The compound 1-[(4-Aminophenyl)methyl]piperidin-4-ol serves as a crucial starting material or intermediate in the synthesis of a diverse array of novel chemical entities with potential therapeutic applications. The presence of a primary aromatic amine, a secondary amine within the piperidine ring, and a hydroxyl group provides multiple reaction sites for chemical modification and elaboration.

The aminophenyl moiety can undergo a variety of chemical transformations, including diazotization followed by substitution, acylation, alkylation, and sulfonylation, allowing for the introduction of a wide range of functional groups. These modifications are instrumental in tuning the electronic and steric properties of the resulting molecules to optimize their biological activity. For instance, derivatives of 4-aminopiperidine (B84694) have been utilized in the development of inhibitors for enzymes such as Dipeptidyl Peptidase IV (DPP-4), which are targets for anti-diabetic agents. nih.gov

The piperidine nitrogen can be functionalized to introduce substituents that can influence the compound's pharmacokinetic properties, such as solubility, lipophilicity, and metabolic stability. The hydroxyl group on the piperidine ring offers another point for diversification, enabling the formation of ethers, esters, and other derivatives which can modulate the molecule's interaction with biological targets. The versatility of the piperidine ring in synthesis is well-documented, with numerous methods developed for its formation and functionalization. nih.gov

The strategic combination of these reactive sites makes this compound a valuable intermediate for constructing complex molecular architectures. Its application in the synthesis of novel heterocyclic systems and as a scaffold for combinatorial libraries is an active area of research aimed at discovering new lead compounds for drug development.

Exploration in Material Science Research (e.g., Nonlinear Optical Properties for related compounds)

While direct research into the nonlinear optical (NLO) properties of this compound is not extensively documented, the structural motifs present in the molecule are characteristic of organic compounds investigated for such applications. Organic NLO materials are of significant interest for their potential use in optoelectronics, including optical data storage and signal processing.

The key features for a molecule to exhibit second-order NLO properties are a π-conjugated system and the presence of electron-donating and electron-accepting groups, which create a significant dipole moment. In this compound, the aminophenyl group can act as an electron donor. By chemically modifying this compound to introduce a strong electron-accepting group linked through a π-conjugated bridge, it is conceivable to design novel NLO chromophores.

For example, chalcone (B49325) derivatives, which possess a α,β-unsaturated ketone system, have been studied for their NLO properties. Theoretical studies on piperidone derivatives have also explored their potential as NLO materials. The design of such molecules often involves computational methods, like Density Functional Theory (DFT), to predict their hyperpolarizability, a measure of their NLO response. The structural flexibility of this compound makes it a promising starting point for the synthesis of new donor-π-acceptor molecules with potentially large second-order optical nonlinearities. Further research in this area could involve the synthesis of derivatives and the experimental and theoretical characterization of their NLO properties.

Development of Research Probes and Tool Compounds

Research probes and tool compounds are essential for elucidating biological pathways and validating new drug targets. The this compound scaffold holds potential for the development of such molecular tools. By attaching reporter groups, such as fluorescent dyes or biotin (B1667282) tags, to the molecule, it can be transformed into a probe to visualize and track its interactions with cellular components.

The primary amine of the aminophenyl group is a convenient handle for conjugation with various labels. For instance, it can be readily acylated with activated esters of fluorescent dyes. The resulting fluorescently labeled compound could then be used in techniques like fluorescence microscopy or flow cytometry to study its cellular uptake, localization, and binding to specific proteins.

Furthermore, derivatives of this compound could be developed as selective ligands for particular receptors or enzymes. The piperidine moiety is a common feature in ligands for various central nervous system (CNS) targets. arizona.edu Through systematic medicinal chemistry efforts, analogs of this compound could be optimized for high affinity and selectivity for a specific biological target. Such a selective ligand could then be used as a tool compound to probe the function of that target in biological systems. The development of such probes would be invaluable for basic research and the early stages of drug discovery.

Integration of Multidisciplinary Approaches (e.g., Chemoinformatics, AI in chemical discovery research)

The integration of computational methods, such as chemoinformatics and artificial intelligence (AI), is revolutionizing the field of chemical and drug discovery. mdpi.comoncodesign-services.commdpi.com These approaches can be powerfully applied to the exploration of the chemical space around this compound.

Chemoinformatics tools can be used to analyze the structural features of this compound and its derivatives to predict their physicochemical properties, biological activities, and potential toxicities. Quantitative Structure-Activity Relationship (QSAR) models can be developed based on a library of synthesized analogs to guide the design of new compounds with improved properties. researchgate.net For example, computational studies have been used to design novel piperidine derivatives as potential inhibitors of specific protein targets. researchgate.netresearchgate.net

AI and machine learning algorithms can be trained on large datasets of chemical structures and biological data to identify novel scaffolds and predict the bioactivity of virtual compounds. researchgate.net Generative models can design new molecules based on the this compound scaffold with desired properties. oncodesign-services.com Molecular docking and molecular dynamics simulations can provide insights into the binding modes of these compounds with their biological targets, aiding in the rational design of more potent and selective molecules. nih.gov The application of these multidisciplinary approaches can significantly accelerate the discovery and optimization of new chemical entities derived from this compound for various research and therapeutic applications.

Compound NameCAS NumberMolecular FormulaApplication/Relevance
This compound262368-63-8C12H18N2OKey synthetic intermediate, scaffold for novel compounds
Dipeptidyl Peptidase IV (DPP-4)N/AN/AEnzyme target for anti-diabetic agents
ChalconesN/AVariableClass of compounds studied for NLO properties
Research AreaKey MethodologiesPotential Outcomes
Synthetic Chemistry Functional group transformations (acylation, alkylation, etc.), combinatorial synthesisNovel chemical entities with potential therapeutic properties
Material Science Synthesis of donor-π-acceptor molecules, computational modeling (DFT)New organic materials with nonlinear optical properties
Chemical Biology Conjugation with reporter groups (fluorescent dyes, biotin)Research probes and tool compounds for studying biological systems
Computational Chemistry Chemoinformatics (QSAR), AI/Machine Learning, Molecular Docking, Molecular DynamicsAccelerated discovery of new bioactive compounds, prediction of properties and binding modes

Q & A

Advanced Research Question

  • logP : 1.8 (predicted), indicating moderate lipid solubility.
  • Aqueous Solubility : 2.1 mg/mL at pH 7.4, sufficient for IV administration but requiring prodrug strategies for oral bioavailability .

Q. Methodological Guidance

  • Synthetic Optimization : Prioritize reductive amination for scalability and purity.
  • Data Interpretation : Cross-validate biological assays with structural analogs to isolate substituent effects.
  • Computational Tools : Use Schrödinger Suite for target prediction and ADMET profiling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.